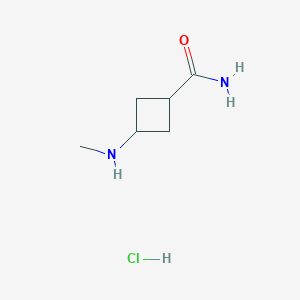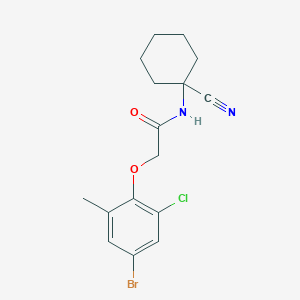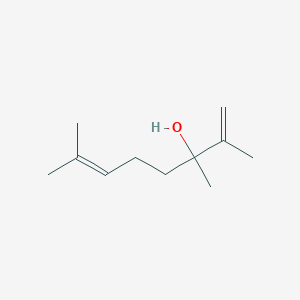
3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2044705-78-2 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C6H13ClN2O. The InChI Code is 1S/C6H12N2O.ClH/c1-8-5-2-4(3-5)6(7)9;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H/t4-,5+ .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 164.63 . The storage temperature is 4 degrees Celsius .科学的研究の応用
Asymmetric Intramolecular Cyclobutane Formation
- Application: A study investigated the crystal structures and photochemical reactions of N,N-diallyl-2-quinolone-3-carboxamides, leading to the formation of chiral crystals. The molecular chirality in the crystal was effectively transferred to cyclobutane with high enantiomeric excess via an intramolecular 2 + 2 photocycloaddition reaction in the solid state (Yagishita, Sakamoto, Mino, & Fujita, 2011).
Synthesis and Characterization of Research Chemicals
- Application: Research chemicals, including N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, were synthesized and characterized. This highlights the importance of careful identification and differentiation of research chemicals due to potential mislabeling (McLaughlin et al., 2016).
Competing Functional Groups in Cyclobutene Reactions
- Application: Methyl 3-formylcyclobutene-3-carboxylate was synthesized and its thermolysis confirmed theoretical predictions about the control exerted by ester and formyl groups in cyclobutene electrocyclic reactions (Niwayama & Houk, 1992).
Chiral Peptide Dendrimers Involving Cyclobutane
- Application: Synthesis of highly functionalized cyclobutane-containing C3-symmetric peptide dendrimers was achieved through a convergent approach. This research is significant for the development of novel structures in peptide chemistry (Gutiérrez-Abad, Illa, & Ortuño, 2010).
Synthesis of Cyclobutane Stereosiomers
- Application: An innovative approach led to the synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, contributing to the versatility of synthetic methods for creating cyclobutane derivatives (André, Gras, Awada, Guillot, Robin, & Aitken, 2013).
Histamine H3 Antagonists and Cognitive Disorders
- Application: Research on histamine H3 antagonists, including compounds with cyclobutane structures, has shown potential in the treatment of cognitive disorders and Alzheimer's disease. These compounds influence neurotransmitter release, affecting cognitive processes (Brioni, Esbenshade, Garrison, Bitner, & Cowart, 2011).
Solid-State Photodimerization Studies
- Application: Studies on the solid-state photodimerization of certain compounds, involving cyclobutane derivatives, have provided insights into reaction mechanisms and the influence of different hydrocarbons on these reactions (Nakanishi, Hirakawa, & Nakanishi, 1979).
Metathesis Polymerization of Cyclobutenes
- Application: The reactivities of 1-substituted cyclobutene derivatives were investigated for ring-opening metathesis polymerization, demonstrating the potential of these compounds in polymer chemistry (Song, Lee, Parker, & Sampson, 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
特性
IUPAC Name |
3-(methylamino)cyclobutane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-5-2-4(3-5)6(7)9;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUESGCXEUJNCJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)cyclobutane-1-carboxamide;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2993591.png)
![2-methoxy-5-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2993592.png)
![(2-imino-1,10-dimethyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidi n-3-yl))-N-benzylcarboxamide](/img/structure/B2993593.png)
![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2993594.png)

![5-amino-N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2993600.png)



![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2993607.png)

![2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate](/img/structure/B2993610.png)

